The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions may include:
In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency during large-scale production. This method enhances the reaction kinetics and allows for better control over reaction parameters .
The molecular structure of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate features a pyrimidine ring with the following substituents:
The InChI code for this compound is InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3
, which provides a standardized representation of its structure . The presence of the methoxy group influences its reactivity and interaction with biological targets.
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate participates in several chemical reactions:
The major products from these reactions include substituted pyrimidine derivatives and oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action is primarily related to its interaction with biological targets through:
Environmental factors such as temperature and pH can significantly influence the efficacy and stability of this compound.
The physical and chemical properties of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 216.63 g/mol |
Melting Point | Not specified |
Solubility | Slightly soluble in water |
Stability | Stable under recommended storage conditions (cool, dry place) |
Density | Not specified |
These properties are crucial for understanding its behavior in various applications .
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has diverse applications across several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2